Derivative PI3Kδ Inhibition Potency: A Quantitative Benchmark for the Scaffold
Derivatives of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate have demonstrated potent inhibition of PI3Kδ, with one analog (CPL302253) achieving an IC50 of 2.8 nM . This provides a quantitative benchmark for the scaffold's inherent potency in kinase inhibition assays. As a class-level inference, the unsubstituted parent compound (CAS 619306-82-0) serves as the minimal pharmacophore core, and this data demonstrates the high potential for elaborated derivatives to achieve single-digit nanomolar activity against this therapeutically relevant target. The potency of this scaffold is further supported by its successful development into FDA-approved TRK inhibitors [1].
| Evidence Dimension | Inhibitory potency (IC50) against PI3Kδ kinase |
|---|---|
| Target Compound Data | Not directly tested; serves as parent scaffold |
| Comparator Or Baseline | Derivative CPL302253 (ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate analog) IC50 = 2.8 nM |
| Quantified Difference | Derivative achieves single-digit nanomolar potency; parent compound provides scaffold for optimization |
| Conditions | In vitro kinase inhibition assay (PI3Kδ) |
Why This Matters
This quantitative benchmark validates the scaffold's potential for generating high-potency inhibitors, informing procurement decisions for kinase-focused drug discovery programs.
- [1] Al-Azmi, A. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). (2025). View Source
